tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Fragment-based drug discovery Fsp³ 3D molecular shape

tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate (CAS 2607832-33-5) is an enantiomerically pure, N-Boc-protected pyrrolidine building block featuring an all-carbon quaternary stereocenter at the 3-position bearing both ethynyl and methyl substituents. With a molecular formula of C₁₂H₁₉NO₂ and molecular weight of 209.28 g/mol, the compound is classified within heterocyclic building blocks and is supplied at purities of NLT 98%.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B14022563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)OC(C)(C)C)C#C
InChIInChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1
InChIKeyXABXFOQDOYKTHU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block for Fragment-Based Drug Discovery and Asymmetric Synthesis


tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate (CAS 2607832-33-5) is an enantiomerically pure, N-Boc-protected pyrrolidine building block featuring an all-carbon quaternary stereocenter at the 3-position bearing both ethynyl and methyl substituents. With a molecular formula of C₁₂H₁₉NO₂ and molecular weight of 209.28 g/mol, the compound is classified within heterocyclic building blocks and is supplied at purities of NLT 98% . The (3R) absolute configuration at the quaternary carbon, combined with the terminal alkyne handle, distinguishes this scaffold for applications in fragment-based drug discovery, click chemistry diversification, and the stereocontrolled synthesis of bioactive pyrrolidine-containing molecules. PubChemLite reports 20 associated patent families referencing this structural motif, indicating substantial industrial investment in its utility [1].

Why Generic Substitution of tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate Is Not Scientifically Valid


Substituting this compound with a racemic mixture, the (3S)-enantiomer, or a des-methyl analog introduces critical and quantifiable differences in stereochemical integrity, three-dimensional shape, and downstream synthetic utility that cannot be remedied post hoc. The all-carbon quaternary stereocenter at C3 is configurationally stable—it cannot racemize via enolization or deprotonation pathways—meaning the (3R) and (3S) enantiomers are permanently distinct chemical entities that will yield diastereomeric products in any subsequent asymmetric transformation [1]. The 3-methyl group is not a passive substituent; it increases the fraction of sp³-hybridized carbons (Fsp³) from 0.727 to 0.750 relative to the des-methyl analog, directly enhancing three-dimensional character—a parameter increasingly correlated with clinical success in fragment-based drug discovery [2][3]. The quantitative evidence below establishes that seemingly minor structural variations produce measurable consequences for procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate vs. Closest Analogs


Fsp³ Comparison: (3R)-3-Ethynyl-3-methyl-pyrrolidine vs. Des-Methyl Analog

The target compound contains a quaternary C3 carbon bearing both ethynyl and methyl groups, yielding an Fsp³ of 0.750 (9 sp³ carbons / 12 total carbons). The closest des-methyl analog, (R)-tert-butyl 3-ethynylpyrrolidine-1-carboxylate (CAS 785051-41-4), has an Fsp³ of 0.727 (8 sp³ carbons / 11 total carbons). The absolute Fsp³ increase of +0.023 represents a measurable enhancement in three-dimensional character, a parameter shown to correlate positively with fragment hit rates, aqueous solubility, and clinical developability in multiple retrospective analyses of drug discovery portfolios [1][2].

Fragment-based drug discovery Fsp³ 3D molecular shape All-carbon quaternary stereocenter

Configurational Stability: Quaternary vs. Tertiary Stereocenter Comparison

The C3 position of the target compound is an all-carbon quaternary stereocenter (four different carbon substituents: ethynyl, methyl, CH₂-ring, CH₂-ring). Unlike tertiary stereocenters found in compounds such as (R)-tert-butyl 3-ethynylpyrrolidine-1-carboxylate (where C3 bears a hydrogen atom), the quaternary center is fundamentally resistant to racemization via deprotonation–reprotonation or enolization pathways. This configurational stability has been established as a critical design principle in medicinal chemistry: all-carbon quaternary stereocenters maintain enantiomeric purity under acidic, basic, and thermal conditions that would erode the enantiomeric excess of tertiary stereocenters [1]. The (3S)-enantiomer (CAS 2607830-36-2) and the (3R)-target compound are permanently distinct chemical entities; they cannot interconvert under any pharmaceutically relevant conditions.

Stereochemical integrity Racemization resistance All-carbon quaternary stereocenter Asymmetric synthesis

Patent Footprint: Scaffold Validation Across 20 Patent Families

The 3-ethynyl-3-methylpyrrolidine scaffold (represented by InChIKey XABXFOQDOYKTHU-UHFFFAOYSA-N) appears in 20 patent families according to PubChemLite patent linkage data [1]. This patent footprint is significantly higher than that of simpler pyrrolidine building blocks, indicating that the quaternary ethynyl-methyl substitution pattern has been independently validated across multiple therapeutic programs and pharmaceutical organizations. Patent activity spans nNOS inhibition (US9758507B2, Northwestern University), where chiral pyrrolidine scaffolds achieve Ki values as low as 5 nM with >1000-fold isoform selectivity [2], as well as KRAS inhibition, HBV inhibition, ATF4 pathway modulation, and DNA polymerase theta inhibition programs [3].

Patent landscape Industrial validation Medicinal chemistry scaffold Competitive intelligence

Click Chemistry Reactivity: Terminal Alkyne Handle for CuAAC Diversification

The ethynyl substituent at C3 provides a terminal alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction. This enables modular, high-yielding, regioselective conjugation with azide-bearing fragments, fluorophores, or biomolecules. Pyrrolidine-triazole hybrid compounds synthesized via CuAAC have demonstrated catalytic activity in asymmetric Michael additions with up to 100% yield, syn:anti = 99:1, and 96% enantiomeric excess [1]. The quaternary C3 center ensures that the stereochemical information at the point of triazole attachment is permanently locked, unlike tertiary ethynyl-pyrrolidines where the stereocenter may epimerize during CuAAC conditions or subsequent transformations. The N-Boc protecting group is orthogonal to CuAAC conditions, allowing sequential deprotection and further functionalization .

Click chemistry CuAAC Triazole synthesis Bioconjugation Fragment elaboration

Rule-of-Three (Ro3) Compliance: Physicochemical Profile for Fragment-Based Screening

The target compound's computed physicochemical properties place it firmly within the Rule of Three (Ro3) guidelines for fragment-based drug discovery: MW = 209.28 Da (<300), XLogP3-AA = 2.2 (≤3), hydrogen bond acceptors = 2 (≤3), hydrogen bond donors = 0 (≤3), and rotatable bonds = 3 (≤3) [1]. Compared to the deprotected analog 3-ethynyl-3-methylpyrrolidine (CAS 2735698-59-4; MW = 109.17, LogP = 0.59, HBD = 1, HBA = 1, Fsp³ = 0.714), the Boc-protected form offers a more balanced lipophilicity profile (ΔLogP ≈ +1.6) that enhances membrane permeability potential while remaining within Ro3-compliant space . The N-Boc group also serves as a synthetic handle: it increases MW into a range where fragment hits can be detected by SPR and NMR with adequate sensitivity, while remaining easily cleavable (TFA or HCl) to reveal the secondary amine for further elaboration.

Rule of Three Fragment-based drug discovery Physicochemical properties Lead-likeness

Enantiomeric Purity and Chiral HPLC Validation: NLT 98% with Documented Analytical Certification

Commercially available tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is supplied with a purity specification of NLT 98% and is accompanied by analytical documentation including NMR, HPLC, MSDS, and COA . This level of documented purity, combined with the inherent configurational stability of the quaternary stereocenter, ensures batch-to-batch reproducibility in synthetic campaigns. In contrast, the racemic mixture (CAS 2168736-71-6) requires additional chiral separation steps (preparative chiral HPLC or diastereomeric salt resolution) to access either enantiomer in pure form, adding cost, time, and material losses that typically reduce overall yield by 30–50% relative to direct procurement of the enantiopure building block .

Enantiomeric purity Chiral QC Analytical certification Reproducibility

Procurement-Relevant Application Scenarios for tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate


Fragment-Based Drug Discovery Library Construction Requiring High 3D Character

The compound's Fsp³ of 0.750, Ro3-compliant physicochemical profile (MW 209.28, LogP 2.2, HBD 0, HBA 2), and all-carbon quaternary stereocenter make it an ideal member of shape-diverse fragment libraries. The ethynyl group provides a vector for fragment elaboration via CuAAC click chemistry, while the (3R) configuration ensures that all derived fragments retain defined stereochemistry throughout hit-to-lead optimization. This addresses the well-documented limitation of planar, sp²-rich commercial fragment collections that under-sample three-dimensional pharmacophore space [1][2].

Stereocontrolled Synthesis of nNOS Inhibitors and CNS-Targeted Therapeutics

The chiral pyrrolidine scaffold has been validated in multiple nNOS inhibitor programs at Northwestern University, where analogous (3R,4R)-configured pyrrolidines achieve Ki values of 5–15 nM with isoform selectivity exceeding 1000-fold [1]. The quaternary (3R)-ethynyl-3-methyl substitution pattern provides a rigid, stereodefined core for constructing aminopyridine-linked inhibitors. The ethynyl group can serve as a linker attachment point or be elaborated via click chemistry to introduce aromatic head groups that engage the nNOS active site heme propionate D, a key selectivity determinant [2].

Modular Synthesis of 1,2,3-Triazole-Containing Bioactive Molecules via CuAAC

The terminal alkyne at C3 is a competent dipolarophile for CuAAC with organic azides, enabling the rapid construction of 1,4-disubstituted 1,2,3-triazole-pyrrolidine hybrids. Literature precedent demonstrates that pyrrolidine-triazole organocatalysts derived from analogous ethynyl-pyrrolidine building blocks achieve up to 100% yield and 96% ee in asymmetric Michael additions [1]. The quaternary (3R) stereocenter remains configurationally inert under CuAAC conditions, ensuring that the triazole product retains the desired absolute stereochemistry without erosion. The N-Boc group can be selectively removed post-click to reveal a secondary amine for further functionalization or salt formation [2].

Asymmetric Synthesis of Quaternary Pyrrolidine Alkaloids and Natural Product Analogs

The all-carbon quaternary stereocenter at C3 is a structural motif found in numerous bioactive alkaloids and natural products. The (3R)-3-ethynyl-3-methyl substitution pattern provides a pre-installed quaternary center with orthogonal functional handles: the ethynyl group for cross-coupling or cyclization, and the N-Boc group for late-stage deprotection and N-functionalization. This avoids the need for challenging asymmetric quaternary center construction late in a synthetic sequence, where diastereoselectivity is often poor and substrate-dependent. The commercial availability of the enantiopure building block at NLT 98% purity eliminates the need for preparative chiral separation, reducing the overall step count in target-oriented synthesis [1].

Quote Request

Request a Quote for tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.